molecular formula C10H8ClF2NO2 B039824 N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide CAS No. 124959-06-4

N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide

Cat. No. B039824
CAS RN: 124959-06-4
M. Wt: 247.62 g/mol
InChI Key: WDWRVCGIJMXYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide (CDMF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CDMF is a member of the acylphenylurea class of compounds, which has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Mechanism of Action

The mechanism of action of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of several enzymes involved in cancer growth, including topoisomerase II and histone deacetylase. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the production of inflammatory cytokines and the replication of several viruses.

Advantages and Limitations for Lab Experiments

N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide. One potential area of research is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and selective this compound analogs. Finally, the potential use of this compound as an antiviral agent warrants further investigation.
Conclusion
In conclusion, this compound is a promising chemical compound with various potential applications in the field of medicine. Its anticancer, anti-inflammatory, and antiviral properties make it an attractive target for further research. The elucidation of its mechanism of action and the development of this compound-based therapies may lead to the development of novel treatments for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide involves the reaction of 4,5-difluoro-o-phenylenediamine with chloroacetyl chloride in the presence of a base, followed by the addition of N-methylformamide. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its anticancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, this compound has also been shown to possess anti-inflammatory and antiviral activities. This compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to inhibit the replication of several viruses, including influenza and herpes simplex virus.

properties

CAS RN

124959-06-4

Molecular Formula

C10H8ClF2NO2

Molecular Weight

247.62 g/mol

IUPAC Name

N-[2-(2-chloroacetyl)-4,5-difluorophenyl]-N-methylformamide

InChI

InChI=1S/C10H8ClF2NO2/c1-14(5-15)9-3-8(13)7(12)2-6(9)10(16)4-11/h2-3,5H,4H2,1H3

InChI Key

WDWRVCGIJMXYQO-UHFFFAOYSA-N

SMILES

CN(C=O)C1=CC(=C(C=C1C(=O)CCl)F)F

Canonical SMILES

CN(C=O)C1=CC(=C(C=C1C(=O)CCl)F)F

synonyms

Formamide, N-[2-(chloroacetyl)-4,5-difluorophenyl]-N-methyl- (9CI)

Origin of Product

United States

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